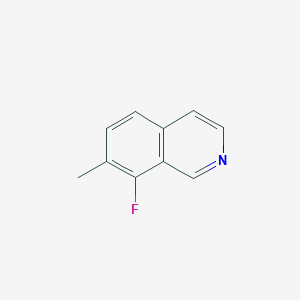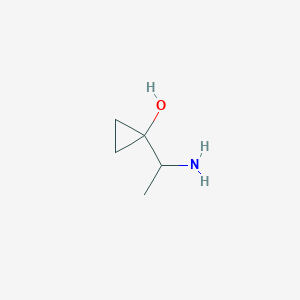
1-(1-Aminoethyl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminoethyl)cyclopropanol is an organic compound with the molecular formula C5H11NO It features a cyclopropane ring substituted with an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Aminoethyl)cyclopropanol can be synthesized through several methods. One common approach involves the diastereoselective carbocupration reaction of alkoxy-functionalized cyclopropene derivatives, followed by trapping the resulting cyclopropylmetal species with an electrophilic source of oxygen . Another method includes the enantioselective copper-catalyzed carbomagnesiation/oxidation (or amination) sequence on achiral nonfunctionalized cyclopropenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminoethyl)cyclopropanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropylamines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Cyclopropylamines.
Substitution: Various substituted cyclopropanol derivatives.
Scientific Research Applications
1-(1-Aminoethyl)cyclopropanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminoethyl)cyclopropanol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Cyclopropanol: A simpler analog with only a hydroxyl group attached to the cyclopropane ring.
1-(Aminomethyl)cyclopropanol: Similar structure but with an aminomethyl group instead of an aminoethyl group.
Uniqueness: 1-(1-Aminoethyl)cyclopropanol is unique due to the presence of both an aminoethyl group and a hydroxyl group on the cyclopropane ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to its simpler analogs.
Properties
IUPAC Name |
1-(1-aminoethyl)cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUOHHRMLNGGPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(3-methoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2631871.png)
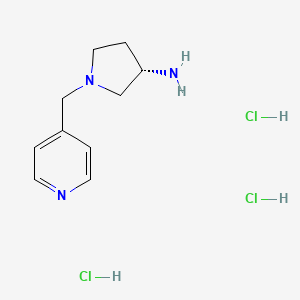
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2631873.png)

![{1-[(4-Chlorophenyl)sulfonyl]-4-piperidinyl}methanol](/img/structure/B2631876.png)
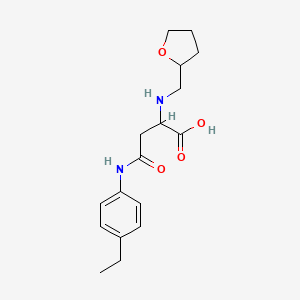

![N-{[3-(furan-3-yl)pyrazin-2-yl]methyl}adamantane-1-carboxamide](/img/structure/B2631879.png)
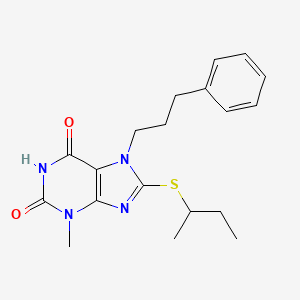
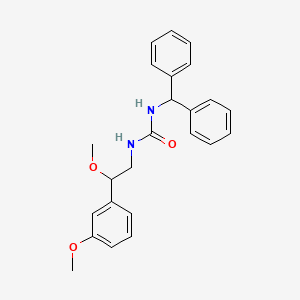
![3-{4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B2631884.png)
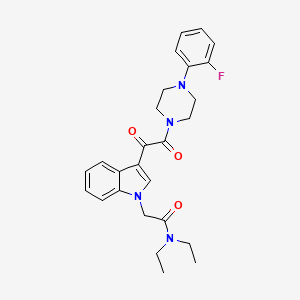
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2631893.png)
